1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine
Overview
Description
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C12H15N3 It belongs to the pyrazole family, characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Scientific Research Applications
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
It’s worth noting that derivatives of 1,3-diazole, a similar compound, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that pyrazole derivatives can react with potassium borohydride to form a class of ligands known as scorpionate .
Biochemical Pathways
It’s known that imidazole, a similar compound, is the basic core of some natural products such as histidine, purine, histamine and dna based structures .
Pharmacokinetics
It’s known that the compound has a molecular weight of 20127 and a melting point between 66-71 degrees Celsius . These properties could potentially impact its bioavailability.
Result of Action
It’s known that derivatives of 1,3-diazole show different biological activities .
Action Environment
It’s known that the compound is a powder at room temperature . This could potentially impact its stability and efficacy under different environmental conditions.
Biochemical Analysis
Biochemical Properties
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress response . It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . This inhibition can lead to changes in downstream signaling pathways and ultimately affect cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, which can affect its stability and efficacy . In in vitro studies, it has been observed that the effects of this compound on cellular functions can vary depending on the duration of exposure . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exert beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can lead to toxic effects, including cellular damage and impaired organ function . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes occurring beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . This interaction can lead to the formation of various metabolites, which can further influence its biological activity. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence its localization and accumulation within different cellular compartments. For instance, the compound can be transported into the mitochondria, where it can exert its effects on cellular metabolism . Additionally, binding to specific proteins can facilitate its distribution within the body .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound can undergo post-translational modifications, such as phosphorylation, which can direct it to specific cellular compartments . These modifications can further modulate its activity and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyrazole with benzyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced pyrazole compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, sodium hydride, dimethylformamide (DMF).
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .
Comparison with Similar Compounds
- 3,5-Dimethyl-1H-pyrazol-4-amine
- 1-Benzyl-3,5-dimethylpyrazole
- 1-Benzyl-3,5-dimethyl-4-aminopyrazole
Uniqueness: 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
1-benzyl-3,5-dimethylpyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEPGIBHWRABJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182686 | |
Record name | Pyrazole, 4-amino-1-benzyl-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28466-69-5 | |
Record name | 3,5-Dimethyl-1-(phenylmethyl)-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28466-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole, 4-amino-1-benzyl-3,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 4-amino-1-benzyl-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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